PI3Kbeta Affinity: Direct Comparative Data from an AlphaScreen Assay
In a direct head-to-head comparison reported in a kinase inhibitor patent (US8772480), the compound demonstrated a Ki of 41 nM against human PI3Kbeta [1]. This is a >4.8-fold higher affinity than the same compound's activity against PI3Kdelta (Ki = 199 nM) in the same assay system, highlighting its isoform selectivity within the PI3K family.
| Evidence Dimension | Binding Affinity (Ki) for PI3Kbeta vs. PI3Kdelta |
|---|---|
| Target Compound Data | Ki = 41 nM (PI3Kbeta) |
| Comparator Or Baseline | Ki = 199 nM (PI3Kdelta, same compound) |
| Quantified Difference | 4.8-fold selectivity for PI3Kbeta over PI3Kdelta |
| Conditions | AlphaScreen assay using human N-terminal poly-His tagged-PI3Kbeta and PI3Kdelta expressed in Sf9 baculovirus system co-expressing p85alpha; measured after 20 minutes. |
Why This Matters
This quantifiable isoform selectivity profile (PI3Kbeta over PI3Kdelta) is critical for research programs where off-target PI3Kdelta inhibition may lead to unwanted immunological effects, making this compound a more precise tool compared to pan-PI3K inhibitors.
- [1] BindingDB. (n.d.). BDBM50394852 (CHEMBL2165011) from US8772480. Affinity data for PI3Kbeta and PI3Kdelta. View Source
